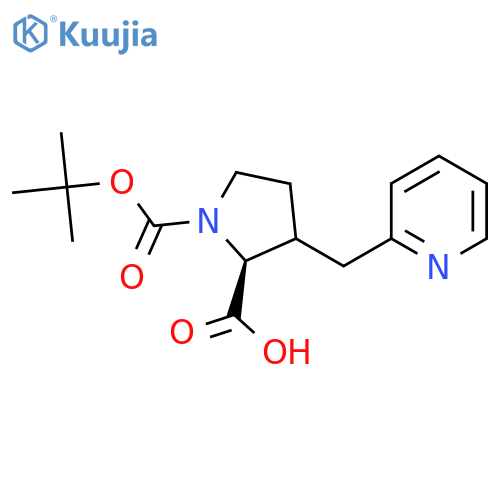Cas no 1822426-09-4 (1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester)

1822426-09-4 structure
商品名:1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester
CAS番号:1822426-09-4
MF:C16H22N2O4
メガワット:306.356884479523
MDL:MFCD18459227
CID:4784245
1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester 化学的及び物理的性質
名前と識別子
-
- (2S)-1-(tert-Butoxycarbonyl)-3-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid
- CID 155905350
- 1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester
-
- MDL: MFCD18459227
- インチ: 1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-7-11(13(18)14(19)20)10-12-6-4-5-8-17-12/h4-6,8,11,13H,7,9-10H2,1-3H3,(H,19,20)/t11?,13-/m0/s1
- InChIKey: FXGBMHVRXPPJEQ-YUZLPWPTSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(CC2C=CC=CN=2)[C@H]1C(=O)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 419
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 79.7
じっけんとくせい
- 密度みつど: 1?+-.0.06 g/cm3(Predicted)
- ふってん: 456.4±35.0 °C(Predicted)
- 酸性度係数(pKa): 3.73±0.40(Predicted)
1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 174600-1g |
1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)proline |
1822426-09-4 | 1g |
$432.00 | 2023-09-07 | ||
| Matrix Scientific | 174600-10g |
1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)proline |
1822426-09-4 | 10g |
$1602.00 | 2023-09-07 | ||
| Matrix Scientific | 174600-5g |
1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)proline |
1822426-09-4 | 5g |
$1206.00 | 2023-09-07 |
1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
1822426-09-4 (1,2-Pyrrolidinedicarboxylic acid, 3-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester) 関連製品
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
